REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[Br:10][C:8]1[CH:7]=[C:6]([F:11])[C:3]([C:4]#[N:5])=[C:2]([N:1]=[CH:14][N:15]([CH3:17])[CH3:16])[CH:9]=1
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC(=C1)Br)F
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=C(C1)N=CN(C)C)C#N)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |